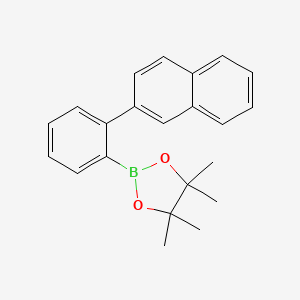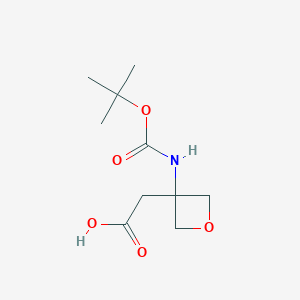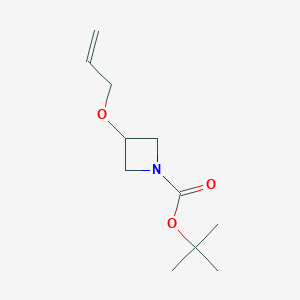![molecular formula C6H9N3O B1442522 4,5,6,7-テトラヒドロ-2H-ピラゾロ[3,4-b]ピリジン-3-オール CAS No. 3649-44-3](/img/structure/B1442522.png)
4,5,6,7-テトラヒドロ-2H-ピラゾロ[3,4-b]ピリジン-3-オール
概要
説明
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
科学的研究の応用
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用機序
Target of Action
Pyrazolo[3,4-b]pyridines, a family of compounds to which this molecule belongs, have been evaluated for activity and access to pharmaceutical products .
Mode of Action
It’s known that the pyrazolo[3,4-b]pyridine family has been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Biochemical Pathways
The pyrazolo[3,4-b]pyridine family, to which this compound belongs, has been associated with various biological activities .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have shown significant inhibitory activity .
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The binding of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol to TRKs can inhibit their activity, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as cytochrome P450 isoforms, influencing their enzymatic activity .
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . It also affects cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and differentiation . Furthermore, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can influence gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signal transduction pathways that are essential for cell proliferation and survival. Additionally, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol may modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for prolonged experimental observations . Its degradation products and their potential impact on cellular processes require further investigation. Long-term exposure to 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in vitro and in vivo has been associated with sustained inhibition of TRK activity and altered cellular functions.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol in therapeutic applications.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications.
Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in ethanol at room temperature . This strategy offers advantages such as mild reaction conditions, short reaction times, and good yields.
Industrial Production Methods
Industrial production of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves scaling up the aforementioned synthetic routes. The use of solid catalysts like AC-SO3H is particularly advantageous for industrial applications due to their stability, low cost, and ease of handling .
化学反応の分析
Types of Reactions
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives.
類似化合物との比較
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other similar compounds in the pyrazolopyridine family, such as:
Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the tetrahydro modification, which may affect its biological activity.
Pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system, which can alter its reactivity and interactions with biological targets.
The uniqueness of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol lies in its specific ring structure and the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H2,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRDZIDLWZUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)



![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)
